

(2E)-tetradecenediol-CoA and its relation to dicarboxylic acids

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Compound of Interest

Compound Name: (2E)-tetradecenediol-CoA

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The Metabolism of Dicarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the metabolism of dicarboxylic acids, with a specific focus on the enzymatic pathways involved in their formation and degradation. While the initial topic of interest was "**(2E)-tetradecenediol-CoA**," a thorough review of the scientific literature indicates that this specific molecule is not a commonly recognized metabolite. It is highly probable that the intended subject is an intermediate in the β -oxidation of tetradecanedioic acid, a 14-carbon dicarboxylic acid. Specifically, **(2E)-tetradecenediol-CoA** would be the theoretical product of the initial dehydrogenation step of tetradecanedioyl-CoA. This guide will, therefore, focus on the well-established pathways of dicarboxylic acid metabolism, providing a robust framework for understanding the lifecycle of these important molecules.

Dicarboxylic acids are fatty acids with a carboxyl group at each end of their aliphatic chain. They are typically formed through the ω -oxidation of monocarboxylic fatty acids, a pathway that becomes particularly active when the primary fatty acid degradation pathway, mitochondrial β -oxidation, is impaired or overloaded.[1][2][3] The resulting dicarboxylic acids are subsequently chain-shortened, primarily within peroxisomes, via a β -oxidation process.[4] This guide will

detail these pathways, present relevant quantitative data, provide experimental protocols for their study, and illustrate the key processes with pathway diagrams.

Metabolic Pathways

The metabolism of dicarboxylic acids involves two main processes: their formation via ω -oxidation in the endoplasmic reticulum and their degradation via β -oxidation, predominantly in peroxisomes.

Formation of Dicarboxylic Acids: ω -Oxidation

Omega (ω)-oxidation is an alternative pathway for fatty acid metabolism that occurs in the smooth endoplasmic reticulum of the liver and kidneys.[2][5] This pathway is responsible for the oxidation of the terminal methyl group (the ω -carbon) of a fatty acid, converting it into a carboxylic acid and thereby forming a dicarboxylic acid.[5][6] The process involves a series of three enzymatic reactions:

- **Hydroxylation:** The first and rate-limiting step is the hydroxylation of the ω -carbon, catalyzed by a cytochrome P450 mixed-function oxidase. This reaction requires molecular oxygen and NADPH.[3][5]
- **Oxidation to an Aldehyde:** The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[5]
- **Oxidation to a Carboxylic Acid:** Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding a dicarboxylic acid.[5]

The resulting dicarboxylic acid can then be transported to the peroxisome for degradation.



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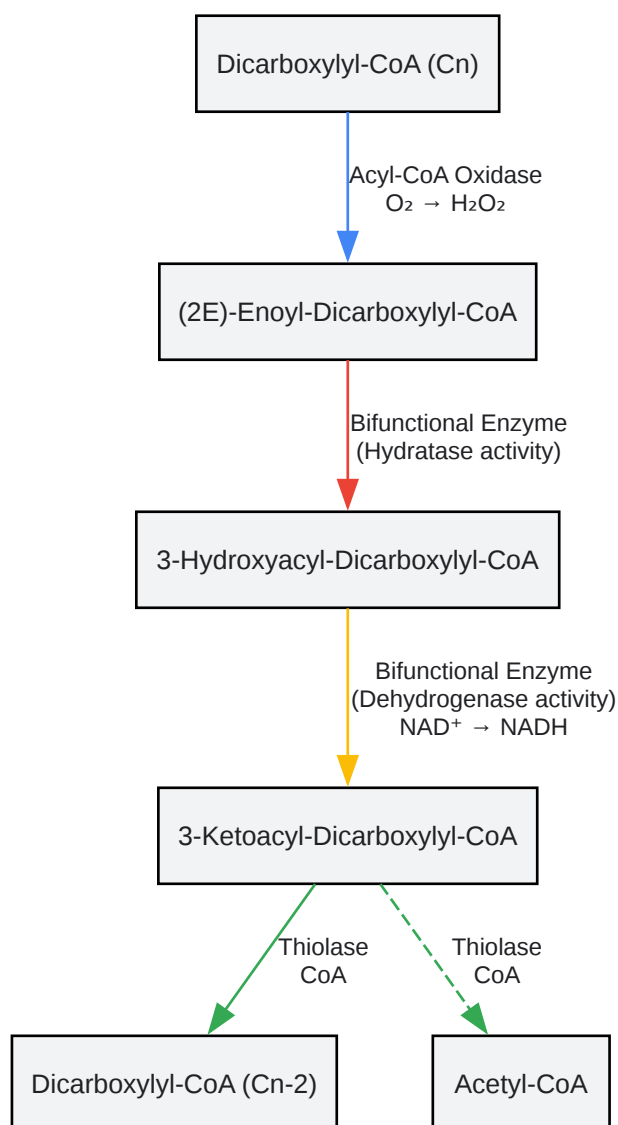
Figure 1: The ω -Oxidation Pathway.

Degradation of Dicarboxylic Acids: Peroxisomal β -Oxidation

Once formed, dicarboxylic acids are primarily degraded in the peroxisomes through a β -oxidation pathway similar to that for monocarboxylic fatty acids.^[4] However, there are key differences in the enzymes involved. The process begins with the activation of the dicarboxylic acid to its coenzyme A (CoA) ester. The subsequent steps of β -oxidation are as follows:

- **Dehydrogenation:** The first step is the dehydrogenation of the dicarboxylyl-CoA by a peroxisomal acyl-CoA oxidase (ACOX), which introduces a double bond between the α - and β -carbons and produces hydrogen peroxide (H_2O_2).^{[7][8]} For a C14 dicarboxylic acid like tetradecanedioic acid, this step would theoretically produce **(2E)-tetradecenedioyl-CoA**.
- **Hydration:** The resulting enoyl-CoA is then hydrated by a bifunctional enzyme (L-bifunctional protein or D-bifunctional protein) to form a 3-hydroxyacyl-CoA.^{[7][8]}
- **Dehydrogenation:** The 3-hydroxyacyl-CoA is subsequently dehydrogenated by the same bifunctional enzyme to a 3-ketoacyl-CoA.^{[7][8]}
- **Thiolytic Cleavage:** Finally, the 3-ketoacyl-CoA is cleaved by a peroxisomal thiolase, releasing a shortened dicarboxylyl-CoA and acetyl-CoA (or propionyl-CoA depending on the starting molecule).^{[7][8]}

This cycle is repeated until the dicarboxylic acid is chain-shortened to a medium or short-chain dicarboxylic acid, such as adipic acid or succinic acid, which can then be further metabolized or excreted.^[5]



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Figure 2: Peroxisomal β -Oxidation of Dicarboxylic Acids.

Quantitative Data

The enzymatic activity of peroxisomal acyl-CoA oxidase (ACOX) towards dicarboxylic acids has been characterized. The following table summarizes the kinetic parameters of purified rat liver ACOX for various dicarboxylyl-CoA substrates.[9] It is important to note that while data for a C14 dicarboxylic acid is not available, the trend suggests that the enzyme is active on a range of chain lengths.

| Substrate (Dicarboxylyl-CoA) | Chain Length | Vmax (nmol/min/mg protein) | Km (μM) | Ki (μM) |
|---------------------------------|--------------|-------------------------------|---------|---------|
| Adipyl-CoA | C6 | 1.8 | 100 | 250 |
| Suberyl-CoA | C8 | 1.9 | 50 | 125 |
| Sebacyl-CoA | C10 | 2.0 | 25 | 63 |
| Dodecanedioyl-CoA | C12 | 2.1 | 12.5 | 31 |

Table 1: Kinetic Parameters of Rat Liver Peroxisomal Acyl-CoA Oxidase for Dicarboxylyl-CoA Substrates.[9] Data are approximate values derived from the cited literature.

In clinical settings, elevated levels of urinary dicarboxylic acids are indicative of metabolic disorders affecting fatty acid oxidation. The following table provides representative urinary concentrations of dicarboxylic acids in healthy individuals and patients with Reye syndrome, a condition associated with impaired fatty acid metabolism.[10]

| Dicarboxylic Acid | Control (mg/mg creatinine) | Reye Syndrome (mg/mg creatinine) |
|--------------------------|----------------------------|----------------------------------|
| Adipic Acid | Present in trace amounts | Significantly elevated |
| Suberic Acid | Present in trace amounts | Significantly elevated |
| Sebacic Acid | Present in trace amounts | Significantly elevated |
| Total Dicarboxylic Acids | 0.006 ± 0.010 | 0.98 ± 0.24 |

Table 2: Urinary Dicarboxylic Acid Concentrations in Controls and Patients with Reye Syndrome.[10]

Experimental Protocols

Assay for Peroxisomal Acyl-CoA Oxidase Activity

This protocol describes a common method for measuring the activity of peroxisomal acyl-CoA oxidase by monitoring the production of hydrogen peroxide.[\[11\]](#)[\[12\]](#)

Principle: Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA substrate, producing H_2O_2 . The H_2O_2 is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, and the change in absorbance or fluorescence is measured.

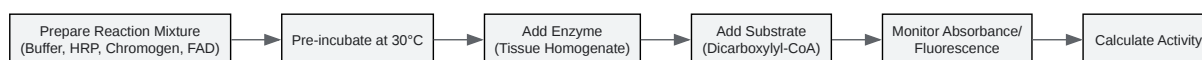
Materials:

- Tissue homogenate or purified enzyme preparation
- Assay buffer: e.g., 50 mM MES buffer, pH 8.0
- Substrate: e.g., 0.5% (w/v) Dodecanedioyl-CoA solution
- Chromogenic/Fluorogenic substrate: e.g., 4-aminoantipyrine and phenol, or 4-hydroxyphenylacetic acid
- Horseradish peroxidase (HRP) solution
- Flavin adenine dinucleotide (FAD) solution (cofactor for ACOX)
- Spectrophotometer or fluorometer

Procedure:

- Prepare a reaction mixture containing the assay buffer, chromogenic/fluorogenic substrate, HRP, and FAD.
- Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
- Initiate the reaction by adding the enzyme preparation (tissue homogenate or purified enzyme).
- Immediately start monitoring the change in absorbance or fluorescence at the appropriate wavelength over a set period (e.g., 5 minutes).

- A blank reaction without the acyl-CoA substrate should be run in parallel to correct for any background activity.
- Calculate the enzyme activity based on the rate of change in signal, using a standard curve prepared with known concentrations of H_2O_2 .



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Figure 3: Workflow for Acyl-CoA Oxidase Activity Assay.

Quantification of Urinary Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of dicarboxylic acids in urine samples.^{[13][14]}

Principle: Urinary organic acids, including dicarboxylic acids, are extracted, derivatized to make them volatile, and then separated and quantified using GC-MS.

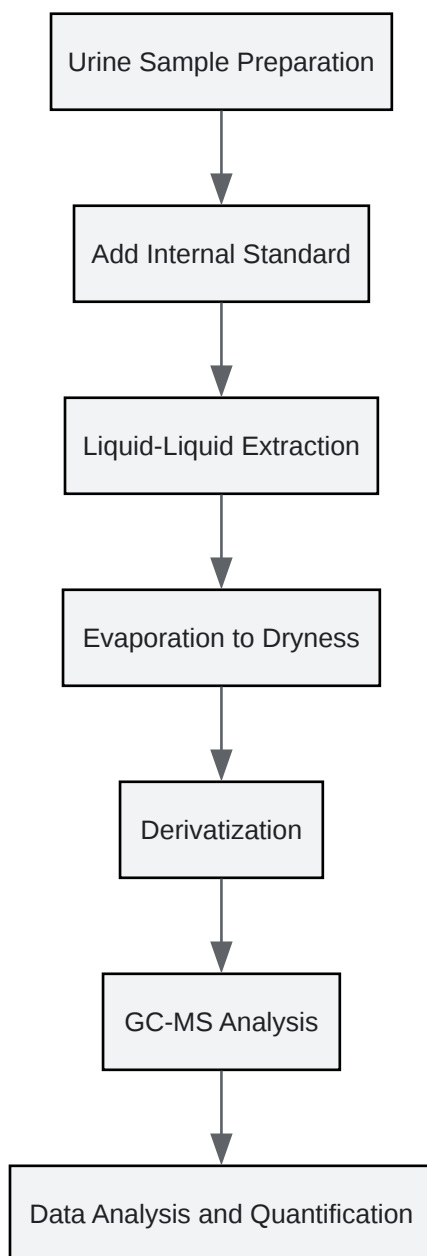
Materials:

- Urine sample
- Internal standard (e.g., a stable isotope-labeled dicarboxylic acid)
- Solvent for extraction (e.g., ethyl acetate)
- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- GC-MS system

Procedure:

- **Sample Preparation:** Thaw the urine sample and centrifuge to remove any particulate matter.

- Internal Standard Addition: Add a known amount of the internal standard to the urine sample.
- Extraction: Acidify the urine sample and perform a liquid-liquid extraction with an organic solvent like ethyl acetate to isolate the organic acids.
- Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
- Derivatization: Reconstitute the dried extract in a suitable solvent and add the derivatizing agent. Heat the mixture to facilitate the reaction, which converts the carboxylic acid groups into more volatile esters.
- GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different dicarboxylic acids will be separated based on their retention times on the GC column and identified and quantified by their mass spectra.
- Data Analysis: Quantify the concentration of each dicarboxylic acid by comparing its peak area to that of the internal standard.



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